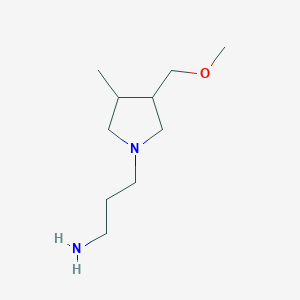
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine is an organic compound that belongs to the class of amines. This compound features a pyrrolidine ring substituted with a methoxymethyl group and a methyl group, along with a propan-1-amine chain. Amines are known for their wide range of applications in organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the alkylation of a pyrrolidine derivative with a suitable alkyl halide. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide.
Starting Materials: Pyrrolidine, methoxymethyl chloride, methyl iodide, and propan-1-amine.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C) to facilitate the nucleophilic substitution.
Catalysts: A base such as potassium carbonate (K_2CO_3) or sodium hydride (NaH) is often used to deprotonate the amine and enhance its nucleophilicity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) to convert any oxo derivatives back to the amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or neutral medium.
Reduction: LiAlH_4 in anhydrous ether or NaBH_4 in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Regeneration of the amine.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methoxymethyl)pyrrolidine
- 4-Methylpyrrolidine
- Propan-1-amine
Uniqueness
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxymethyl and methyl groups on the pyrrolidine ring, along with the propan-1-amine chain, differentiates it from other similar compounds and may enhance its reactivity and specificity in various applications.
Propriétés
Formule moléculaire |
C10H22N2O |
|---|---|
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
3-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H22N2O/c1-9-6-12(5-3-4-11)7-10(9)8-13-2/h9-10H,3-8,11H2,1-2H3 |
Clé InChI |
SSRRAHXBOCHIBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC1COC)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



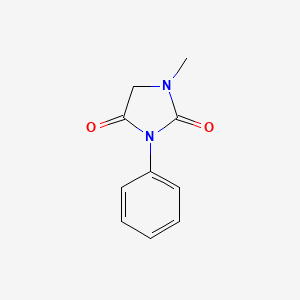
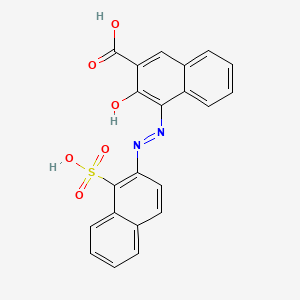
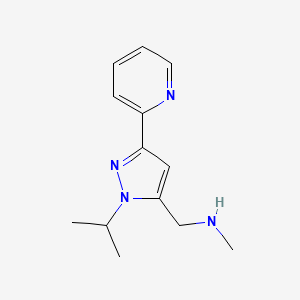
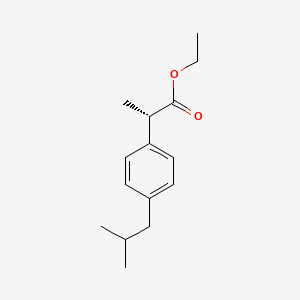
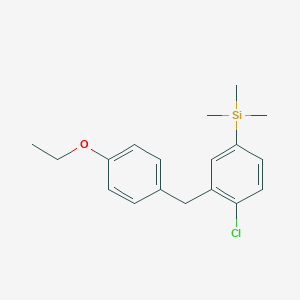
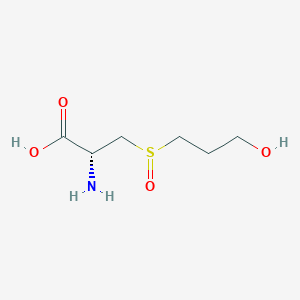

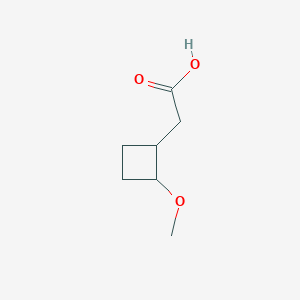
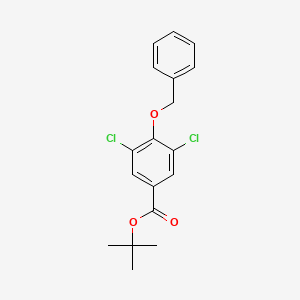
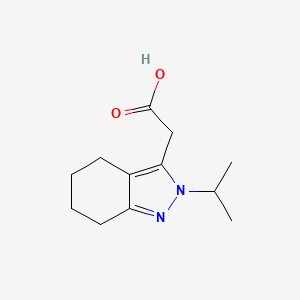

![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)
